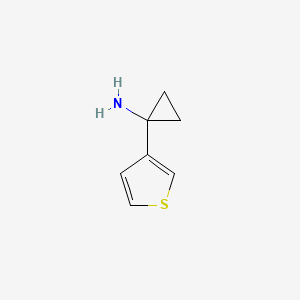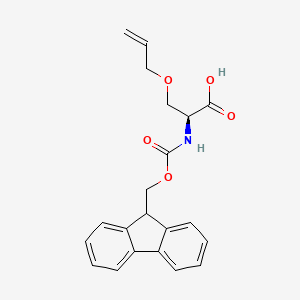
1-(Thiophen-3-yl)cyclopropan-1-amine
Descripción general
Descripción
1-(Thiophen-3-yl)cyclopropan-1-amine is a chemical compound. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
Thiophene derivatives, such as 1-(Thiophen-3-yl)cyclopropan-1-amine, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of 1-(Thiophen-3-yl)cyclopropan-1-amine is C7H9NS. Its molecular weight is 139.22 g/mol.Aplicaciones Científicas De Investigación
Synthetic Applications
Ring-Opening Reactions
A study by Lifchits and Charette (2008) detailed the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction proceeds at room temperature and preserves enantiomeric purity, demonstrating a methodology that could potentially be applied to 1-(Thiophen-3-yl)cyclopropan-1-amine (Lifchits & Charette, 2008).
Preparation of Dihydropyrroles and Pyrroles
Wurz and Charette (2005) reported the synthesis of 1-nitro- and 1-cyano-cyclopropyl ketones from cyclopropanation reactions of alkenes, which were then used as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles with primary amines. This suggests potential pathways for synthesizing related structures from 1-(Thiophen-3-yl)cyclopropan-1-amine (Wurz & Charette, 2005).
Synthesis of Cyclopropyl Amines
Kadikova et al. (2015) explored the synthesis of cyclopropyl amines, including those similar to 1-(Thiophen-3-yl)cyclopropan-1-amine, using enamines and showing high yields. This highlights another synthetic route that could be explored for similar compounds (Kadikova et al., 2015).
Pharmaceutical Research
Antiproliferative Activity
Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a molecule structurally related to 1-(Thiophen-3-yl)cyclopropan-1-amine, and found significant inhibitory activity against certain cancer cell lines. This indicates potential pharmaceutical applications of similar cyclopropane-1-amines (Lu et al., 2021).
Antinociceptive Properties
Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity, suggesting the potential of 1-(Thiophen-3-yl)cyclopropan-1-amine derivatives in pain management (Shipilovskikh et al., 2020).
Anticancer Activity
Kumar et al. (2013) synthesized derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, some of which showed promising anticancer activity. The structural similarity of these derivatives to 1-(Thiophen-3-yl)cyclopropan-1-amine suggests potential anticancer applications for this compound as well (Kumar et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWHKEFOAFKCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718301 | |
| Record name | 1-(Thiophen-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)cyclopropan-1-amine | |
CAS RN |
920501-70-8 | |
| Record name | 1-(3-Thienyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920501-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thiophen-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

